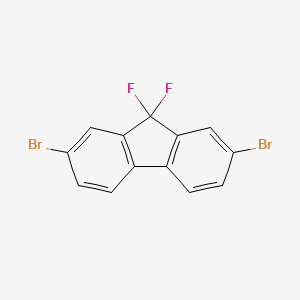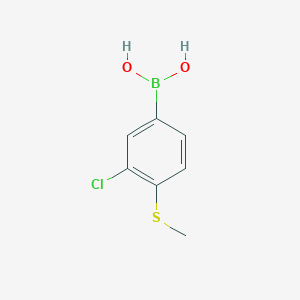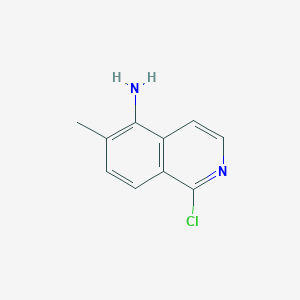
2,7-Dibromo-9,9-difluoro-9H-fluorene
Übersicht
Beschreibung
2,7-Dibromo-9,9-difluoro-9H-fluorene is an organic compound with the molecular formula C13H6Br2F2. It is a derivative of fluorene, characterized by the presence of two bromine atoms and two fluorine atoms at specific positions on the fluorene ring. This compound is notable for its applications in organic electronics and materials science due to its unique chemical properties .
Wirkmechanismus
Target of Action
The primary targets of 2,7-Dibromo-9,9-difluoro-9H-fluorene It’s known that this compound is used as a precursor for a variety of organic semiconducting polymers . These polymers are used in Organic Photovoltaics (OPV) and Organic Light Emitting Diodes (OLED) devices .
Mode of Action
The exact mode of action of This compound It’s known that this compound is used in the synthesis of conjugated polymers, which show potential as hole-transporting materials for oleds . This suggests that the compound might interact with its targets by facilitating electron transfer.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given its use in the synthesis of conjugated polymers for oleds, it can be inferred that this compound plays a role in the electron transport pathway, which is crucial for the functioning of these devices .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Given its use in the synthesis of conjugated polymers for oleds, it can be inferred that this compound has properties that allow it to be effectively incorporated into these polymers .
Result of Action
The molecular and cellular effects of This compound It’s known that this compound is used in the synthesis of conjugated polymers for oleds . These polymers exhibit pure blue emission and efficient electroluminescence, coupled with high charge-carrier mobility and good processability . This suggests that the compound contributes to these properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-difluoro-9H-fluorene typically involves the bromination and fluorination of fluorene derivatives. One common method includes the bromination of 9,9-difluoro-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9,9-difluoro-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield fluorene derivatives with different substituents.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions include various substituted fluorenes, fluorenones, and reduced fluorene derivatives .
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9,9-difluoro-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Materials Science: The compound is utilized in the development of new materials with specific optical and electronic characteristics.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agriculture: The compound is used in the synthesis of agrochemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar in structure but with methyl groups instead of fluorine atoms.
2,7-Dibromo-9H-fluoren-9-one: Contains a ketone group instead of fluorine atoms.
9,9-Dioctyl-2,7-dibromofluorene: Features octyl groups, providing different solubility and electronic properties
Uniqueness
2,7-Dibromo-9,9-difluoro-9H-fluorene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These properties make it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Eigenschaften
IUPAC Name |
2,7-dibromo-9,9-difluorofluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2F2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16,17)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVPZLDBPKHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229603-71-7 | |
| Record name | 2,7-Dibromo-9,9-difluorofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)
